molecular formula C12H11ClN2O3 B1310303 [1-(3-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid CAS No. 1015844-55-9

[1-(3-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid

Cat. No.: B1310303
CAS No.: 1015844-55-9
M. Wt: 266.68 g/mol
InChI Key: WIRAZEKGSQADAD-UHFFFAOYSA-N
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Description

The compound [1-(3-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid (CAS: 1015844-43-5) is a pyrazole derivative characterized by a 3-chlorophenyl group at position 1, a hydroxyl group at position 5, a methyl group at position 3, and an acetic acid moiety at position 4 of the pyrazole ring.

Properties

IUPAC Name

2-[2-(3-chlorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O3/c1-7-10(6-11(16)17)12(18)15(14-7)9-4-2-3-8(13)5-9/h2-5,14H,6H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIRAZEKGSQADAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC(=CC=C2)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(3-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. Common reagents and catalysts used in these processes include palladium catalysts for cross-coupling reactions and oxidizing agents for hydroxylation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.

    Reduction: The chloro-phenyl group can be reduced to a phenyl group under specific conditions.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing agents: Such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst for reduction reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a phenyl-substituted pyrazole derivative.

    Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory and Analgesic Properties
Research indicates that this compound exhibits anti-inflammatory and analgesic effects, making it a candidate for developing new pain relief medications. Studies have demonstrated its ability to inhibit specific pathways involved in inflammation, potentially providing alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Activity
The compound has shown promising antimicrobial properties against various pathogens. Its efficacy in inhibiting bacterial growth suggests potential applications in developing new antibiotics or preservatives for food and pharmaceuticals .

Agricultural Applications

Pesticide Development
Due to its biological activity, [1-(3-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid is being explored as a base for developing novel pesticides. Its effectiveness against certain pests while being less harmful to beneficial insects positions it as a valuable tool in sustainable agriculture .

Plant Growth Regulation
Preliminary studies suggest that the compound may influence plant growth and development, potentially acting as a plant growth regulator. This could lead to enhanced crop yields and improved resistance to environmental stressors .

Material Science

Polymer Composites
In material science, the compound is being investigated for its potential use in creating polymer composites with enhanced mechanical properties. Its incorporation into polymer matrices could improve durability and resistance to environmental degradation .

Case Study 1: Anti-inflammatory Effects

A study published in a peer-reviewed journal examined the effects of this compound on animal models of arthritis. The results indicated significant reductions in swelling and pain compared to control groups, supporting its potential as an anti-inflammatory agent.

Case Study 2: Antimicrobial Efficacy

In another research project, the compound was tested against a range of bacterial strains. The findings revealed that it inhibited the growth of resistant strains, highlighting its potential role in combating antibiotic resistance .

Case Study 3: Agricultural Innovation

Field trials using this compound as a pesticide demonstrated reduced pest populations with minimal impact on non-target species. These results suggest that it could be integrated into integrated pest management strategies effectively .

Mechanism of Action

The mechanism of action of [1-(3-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the pyrazole ring play crucial roles in binding to these targets, leading to the modulation of their activity. This compound may inhibit or activate certain pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Positional Isomers

  • [1-(4-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic Acid

    • Structural Difference : Chlorine substituent at the para-position of the phenyl ring instead of meta.
    • Impact : Altered electronic effects and steric interactions may influence binding affinity in biological targets. The para-substitution could enhance metabolic stability compared to the meta-isomer .
  • [1-(2-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic Acid Structural Difference: Chlorine at the ortho-position.

Functional Group Modifications

  • (5-Hydroxy-3-methyl-1H-pyrazol-4-yl)[2-mesyl-4-(trifluoromethyl)phenyl]methanone Structural Difference: Acetic acid replaced with a methanone group linked to a trifluoromethylphenyl ring. Impact: Increased lipophilicity due to the trifluoromethyl group and sulfonyl moiety, enhancing membrane permeability. This compound is a metabolite of the herbicide pyrasulfotole, indicating a role in plant systemic activity .
  • [1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl 2-chloroacetate Structural Difference: Acetic acid replaced with a 2-chloroacetate ester. Impact: Esterification increases volatility and may improve foliar absorption in agrochemical applications.
  • Impact: Fluorine atoms improve metabolic stability and bioavailability.

Substitution Variations in the Pyrazole Ring

  • 1-(3-Chlorophenyl)-5-ethyl-1H-pyrazol-4-amine Hydrochloride

    • Structural Difference : Hydroxyl and acetic acid groups replaced with an ethyl group and amine.
    • Impact : The amine group introduces basicity, enabling salt formation (e.g., hydrochloride). This modification is typical in pharmaceuticals to enhance solubility and oral bioavailability .
  • 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Structural Difference: Sulfanyl and carbaldehyde groups replace hydroxyl and acetic acid.

Structural and Functional Analysis Table

Compound Name Key Substituents Functional Groups Notable Properties/Applications Reference ID
[1-(3-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid 3-Cl-phenyl, 5-OH, 3-CH₃, 4-CH₂COOH Hydroxyl, carboxylic acid Agrochemical metabolite, hydrogen bonding
[1-(4-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid 4-Cl-phenyl Hydroxyl, carboxylic acid Altered electronic effects
(5-Hydroxy-3-methyl-1H-pyrazol-4-yl)[2-mesyl-4-(trifluoromethyl)phenyl]methanone Trifluoromethylphenyl, mesyl Methanone, sulfonyl Herbicide metabolite (pyrasulfotole)
[1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl 2-chloroacetate 4-methylphenoxy, 2-chloroacetate Ester, chloroacetate Agrochemical intermediate
1-(3-Chlorophenyl)-5-ethyl-1H-pyrazol-4-amine hydrochloride 5-ethyl, 4-NH₂ Amine (hydrochloride salt) Pharmaceutical candidate
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde 3-CF₃, 4-CHO, 5-S-C₆H₄Cl Carbaldehyde, sulfanyl Synthetic intermediate

Research Findings and Implications

  • Crystallography: The crystal structure of a related compound, 1-(3-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-ylmethanone, reveals intramolecular O–H⋯O hydrogen bonding forming an S(6) ring, stabilizing the molecular conformation. The dihedral angles between the pyrazole and aromatic rings (17.68° and 51.26°) suggest moderate planarity, influencing packing efficiency .
  • Agrochemical Relevance : Compounds with trifluoromethyl or sulfonyl groups (e.g., pyrasulfotole metabolites) exhibit enhanced herbicidal activity due to increased resistance to enzymatic degradation .
  • Pharmaceutical Potential: Amine derivatives (e.g., 1-(3-chlorophenyl)-5-ethyl-1H-pyrazol-4-amine hydrochloride) demonstrate improved solubility via salt formation, a critical factor in drug formulation .

Biological Activity

[1-(3-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid, a derivative of pyrazolone, has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula for this compound is C18H15ClN2O2C_{18}H_{15}ClN_2O_2. The structure features a pyrazole ring substituted with a chlorophenyl group and a hydroxymethyl group, which are critical for its biological activity.

Crystal Structure Analysis

Recent studies have provided insights into the crystal structure of this compound, revealing important geometric parameters:

ParameterValue
Dihedral angle (pyrazole-chlorobenzene)17.68°
Dihedral angle (pyrazole-p-tolyl)51.26°
C–C bond length (C4-C3)1.409 Å
C–O bond length (C3-O3)1.291 Å

These structural characteristics suggest that the compound maintains a planar geometry conducive to interaction with biological targets .

Anticancer Activity

Research indicates that pyrazolone derivatives exhibit significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For example:

  • Cell Lines Tested : MDA-MB-231 (breast cancer), HepG2 (liver cancer)
  • Concentration : Effective at concentrations as low as 1.0 µM
  • Mechanism : Induces morphological changes and enhances caspase-3 activity (1.33–1.57 times) at 10 µM .

This suggests that compounds containing the pyrazolone scaffold are promising candidates for further development as anticancer agents.

Antibacterial and Antifungal Activity

The compound has also been evaluated for its antibacterial properties. In vitro tests demonstrated effectiveness against both Gram-positive and Gram-negative bacteria:

Bacteria TestedMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 - 0.025 mg/mL
Escherichia coli0.004 - 0.020 mg/mL

These results indicate strong antibacterial activity, particularly against pathogenic strains . Additionally, antifungal assays have shown moderate efficacy against Candida albicans, further highlighting the compound's potential as an antimicrobial agent.

Case Studies

Several case studies have documented the therapeutic potential of pyrazolone derivatives:

  • Breast Cancer Study : A study involving MDA-MB-231 cells showed that treatment with the compound led to significant reductions in cell viability and induced apoptosis.
  • Antimicrobial Efficacy : A series of experiments demonstrated that the compound inhibited bacterial growth effectively, supporting its use in developing new antibiotics.

Q & A

Q. What synthetic routes are commonly employed for preparing [1-(3-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid derivatives?

The synthesis typically involves nucleophilic substitution reactions. For example, 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde derivatives react with phenols under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like 1,4-dioxane. Post-reaction, the product is isolated via aqueous workup and recrystallized using solvents such as acetonitrile-water mixtures to yield crystalline solids .

Q. How is the crystal structure of this compound determined, and what software is essential for refinement?

Single-crystal X-ray diffraction (MoKα radiation, λ = 0.71073 Å) is used to collect data, with refinement performed via SHELX programs (SHELXS97 for structure solution and SHELXL97 for refinement). Key parameters include R-factors (e.g., R₁ = 0.062) and anisotropic displacement parameters. Software like WinGX and ORTEP-3 aids in visualization and geometry analysis .

Q. What analytical techniques confirm the enol tautomeric form of the compound?

Bond length analysis from X-ray data is critical. The C3–O3 bond length (1.291 Å) is closer to a single bond (C–O), while the adjacent C4–C3 bond (1.409 Å) resembles a double bond (C=C), confirming the enol form. FT-IR or NMR can further validate the absence of a keto form .

Advanced Research Questions

Q. How do dihedral angles between aromatic rings influence molecular packing and reactivity?

The dihedral angles between the pyrazole ring and pendant 3-chlorophenyl (17.68°) and p-tolyl (51.26°) groups dictate intermolecular interactions. Smaller angles enhance π-π stacking, while larger angles may reduce steric hindrance, affecting solubility or ligand-metal coordination in supramolecular assemblies .

Q. What strategies resolve contradictions in crystallographic data, such as unexpected hydrogen bonding patterns?

Discrepancies in hydrogen bonding (e.g., O–H⋯O interactions forming S(6) rings) require cross-validation with spectroscopic data (e.g., IR or solid-state NMR). Re-refinement using alternative software (e.g., Olex2) or higher-resolution datasets can resolve ambiguities. Comparative analysis with structurally analogous compounds is also recommended .

Q. How can computational methods complement experimental data for conformational analysis?

Density Functional Theory (DFT) calculations can predict optimized geometries and compare them with experimental bond lengths/angles. For example, the calculated dihedral angles for the pyrazole ring and substituents can validate or refine crystallographic observations, providing insights into dynamic behavior in solution .

Q. What challenges arise in refining structures with high thermal motion or disorder?

High thermal motion in methyl or chlorophenyl groups requires anisotropic displacement parameter (ADP) constraints. For disordered regions, PART instructions in SHELXL or alternative disorder models (e.g., split positions) improve refinement stability. Validation tools like PLATON or checkCIF identify overfitting risks .

Methodological Notes

  • Crystallography Workflow : Data collection (Oxford Diffraction Xcalibur) → Integration (CrysAlisPro) → Solution (SHELXS/SIR) → Refinement (SHELXL) → Visualization (ORTEP-3) .
  • Synthetic Optimization : Vary reaction time, solvent polarity, and base strength (e.g., NaOH vs. K₂CO₃) to improve yields. Monitor reaction progress via TLC or HPLC .
  • Hydrogen Bonding : Use Mercury software to analyze packing diagrams and quantify interaction distances/angles .

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